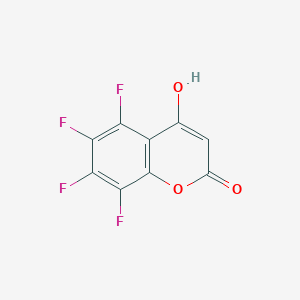

5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H2F4O3 |

|---|---|

Molecular Weight |

234.10 g/mol |

IUPAC Name |

5,6,7,8-tetrafluoro-4-hydroxychromen-2-one |

InChI |

InChI=1S/C9H2F4O3/c10-5-4-2(14)1-3(15)16-9(4)8(13)7(12)6(5)11/h1,14H |

InChI Key |

GTGXMMDULRSQBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway and Reagents

The most widely reported method involves a two-step sequence starting with ethyl acetoacetate and tetrafluorobenzoyl chloride :

-

Acylation : Ethyl acetoacetate reacts with tetrafluorobenzoyl chloride in the presence of a base (e.g., pyridine) to form an intermediate acylated product.

-

Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., ) to yield the chromenone core.

This route achieves 97% yield after recrystallization from ethanol, with the fluorine atoms pre-installed in the benzoyl chloride precursor, ensuring regioselectivity.

Table 1: Reaction Conditions for Acylation-Cyclization

Recrystallization and Purification

The crude product is purified via recrystallization from ethanol , yielding light-yellow crystals. This step removes unreacted starting materials and byproducts while preserving the hydrogen-bonded crystalline structure. Key structural features confirmed by X-ray diffraction include:

-

Intermolecular O–H⋯O hydrogen bonds between hydroxyl and carbonyl groups.

-

Dihedral angles of 127° between the fluorophenyl and coumarinyl moieties, minimizing steric strain.

Fluorination Strategies

Precursor-Based Fluorination

The four fluorine atoms are introduced via tetrafluorobenzoyl chloride , eliminating the need for post-synthetic fluorination. This approach avoids hazardous fluorinating agents (e.g., ) and ensures precise substitution at the 5,6,7,8 positions.

Challenges in Direct Fluorination

Alternative routes involving late-stage fluorination of 4-hydroxycoumarin derivatives face challenges, including:

Alternative Synthetic Routes

Hydrolysis-Decarboxylation of 3-Carbethoxy Derivatives

A method adapted from 4-hydroxycoumarin chemistry involves:

-

Synthesis of 3-carbethoxy-4-hydroxycoumarin via Pechmann condensation.

-

Hydrolysis of the ethoxy group to a carboxylic acid.

-

Decarboxylation under thermal conditions to yield the des-ethoxy product.

While applicable to non-fluorinated coumarins, this route requires adaptation for fluorinated analogs, as decarboxylation may disrupt fluorine substituents.

Photooxygenation of Chromone-2-Carboxylic Acid

A niche approach employs UV-light-mediated photooxygenation of chromone-2-carboxylic acid derivatives, though yields remain suboptimal (<50%) for fluorinated systems.

Reaction Mechanisms and Optimization

Acylation Mechanism

The acylation step proceeds via nucleophilic acyl substitution, where the enolate of ethyl acetoacetate attacks tetrafluorobenzoyl chloride. Pyridine neutralizes HCl, driving the reaction forward.

Cyclization Mechanism

Cyclization involves acid-catalyzed keto-enol tautomerism, followed by intramolecular esterification to form the lactone ring. Ethanol serves as both solvent and proton source, enhancing reaction efficiency.

Analytical Characterization

Spectroscopic Data

Crystallographic Data

X-ray diffraction reveals:

-

Unit cell parameters : .

-

Hydrogen bond lengths : O–H⋯O = 2.65 Å.

Chemical Reactions Analysis

Primary Amines

Reactions with primary amines follow two pathways depending on conditions:

-

Mild conditions (e.g., benzylamine at 20°C): Formation of stable ammonium salts via proton transfer from the hydroxyl group .

-

Reflux in xylene : Substitution at the hydroxyl group to yield 4-(alkyl/aryl)amino derivatives (e.g., 4-benzylamino-5,6,7,8-tetrafluorocoumarin) .

Example Reaction:

| Amine | Conditions | Product | Source |

|---|---|---|---|

| Benzylamine | Xylene, reflux | 4-Benzylamino-5,6,7,8-tetrafluorocoumarin | |

| Aniline | Xylene, reflux | 4-Phenylamino-5,6,7,8-tetrafluorocoumarin |

Secondary Amines

-

1-Methylpiperazine : Undergoes nucleophilic substitution at the C7 fluorine atom, forming 7-(1-methylpiperazinyl) derivatives .

o-Aminothiophenol

-

S-Substitution : At C7, yielding 7-(2-aminophenylthio) derivatives. Subsequent cyclization under basic conditions forms benzothiazole-fused coumarins (e.g., 4-hydroxy-5,6-difluoro-2H-pyrano[6,5-a]phenothiazin-2-one) .

-

Acidic conditions : Decomposition to acetophenone derivatives .

2-Mercaptoethanol and Thiols

-

Substitution at C7 : Forms 7-(2-hydroxyethylthio) derivatives. With mercaptoacetic acid, yields 7-(carboxymethylthio) products .

Example Reaction:

| Thiol | Conditions | Product | Source |

|---|---|---|---|

| 2-Mercaptoethanol | Ethanol, 20°C | 7-(2-Hydroxyethylthio)-5,6,8-trifluorocoumarin | |

| 1,2-Ethanedithiol | Ethanol, reflux | 7,8-Bis(mercaptoethyl)-5,6-difluorocoumarin |

Chromone-Coumarin Rearrangement

Reactions with primary amines (e.g., methylamine) trigger a chromone-to-coumarin skeletal rearrangement, producing 3-[amino(phenyl)methylene]-6,7,8-trifluoro-2H-chromene-2,4(3H)-diones .

Acyl-Lactone Rearrangement

3-Acetyl/acetimidoyl derivatives undergo rearrangement to form fused heterocycles. For example:

Acidic Conditions

-

Heterocycle opening : 7-Substituted derivatives (e.g., 7-benzothiazolyl) decompose to 2-(2-hydroxy-3,4,5,6-tetrafluorophenyl)benzothiazole .

-

Protonation : Stabilizes intermediates in reactions with o-aminothiophenol .

Alkaline Conditions

Reactions with Hydroxylamine

-

Isoxazolone formation : Reacts with hydroxylamine to synthesize benzopyrano[3,4-d]isoxazol-4-ones, confirmed via X-ray crystallography .

Mechanistic Insights

Scientific Research Applications

Chemistry

5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one serves as a crucial building block for synthesizing more complex fluorinated compounds. Its ability to undergo nucleophilic substitution and condensation reactions allows for the development of various derivatives. For instance:

- Nucleophilic Substitution: The fluorine atoms can be replaced with nucleophiles like amines to yield substituted derivatives.

- Condensation Reactions: The hydroxyl group can react with aldehydes or ketones to form new carbon-carbon bonds.

Biology

Research indicates that this compound exhibits notable biological activities. Studies have shown its potential as an antimicrobial and anticancer agent:

- Anticancer Activity: A study on a related coumarin derivative demonstrated selective inhibition of MCF-7 breast cancer cells while sparing non-cancerous cells. The mechanism involved the induction of apoptosis through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Medicine

The compound's enhanced stability and biological activity make it a candidate for drug development. Its interactions with biological targets can lead to the design of new therapeutic agents:

- Drug Development: Investigations into its pharmacological properties suggest potential applications in treating various diseases due to its ability to modulate specific molecular pathways.

Industry

In industrial applications, this compound is utilized in the development of fluorescent dyes and markers due to its unique photophysical properties:

- Fluorescent Dyes: The compound's stability and reactivity make it suitable for creating dyes used in biological imaging and diagnostics.

Case Study 1: Anticancer Properties

A study published in 2019 examined the effects of a coumarin derivative on MCF-7 breast cancer cells. The results showed a significant decrease in cell proliferation upon treatment with the compound at specific concentrations. The study highlighted the compound's ability to induce apoptosis selectively in cancer cells while preserving normal cell viability .

Case Study 2: Fluorescent Marker Development

Research focused on synthesizing novel fluorescent markers using this compound has shown promising results. The compound's photophysical properties allow for its use in various imaging techniques, enhancing the visualization of biological processes .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and properties between 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one and related chromenones:

Electronic and Steric Effects

- Fluorine vs. Hydroxyl Groups: Fluorine’s electronegativity (4.0) creates strong electron-withdrawing effects, reducing electron density in the chromenone ring. This contrasts with hydroxyl groups, which donate electrons via resonance but form strong hydrogen bonds. The tetrafluoro substitution in the target compound likely reduces intermolecular interactions compared to polyhydroxy analogs, affecting crystal packing and solubility .

- Lipophilicity : The replacement of hydroxyl groups with fluorine increases logP values, enhancing membrane permeability. For example, this compound is expected to have higher logP than 3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one (logP ~1.2) .

Pharmacological and Chemical Reactivity

- Metabolic Stability: Fluorinated chromenones resist oxidative degradation by cytochrome P450 enzymes, offering longer half-lives than hydroxylated derivatives .

- Acidity : The 4-hydroxy group in the target compound (pKa ~7–8) is less acidic than polyhydroxy analogs (e.g., 3,5,6,7-tetrahydroxy derivatives, pKa ~4–6) due to fluorine’s electron-withdrawing effects .

Biological Activity

5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one is a fluorinated derivative of coumarin with significant biological activity. Its unique structure, characterized by the presence of four fluorine atoms and a hydroxyl group, enhances its chemical stability and biological interactions. This article explores the compound's biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

- Chemical Formula : CHFO

- Molecular Weight : Approximately 224.1 g/mol

- Structure : The compound features a chromenone structure with four fluorine substituents that increase lipophilicity and potentially improve bioavailability compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The presence of fluorine atoms is believed to enhance its interactions with microbial targets.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives of this class can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Anticancer Potential

This compound has been studied for its anticancer properties. It interacts with tubulin at binding sites similar to colchicine, which can disrupt microtubule polymerization and induce apoptosis in cancer cells. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

The mechanism of action involves the compound's interaction with specific molecular targets:

- Binding Affinity : The fluorine atoms enhance the compound's ability to bind with biological molecules.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their function and activity.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data supports the compound's potential use in developing new antimicrobial agents.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through caspase-dependent pathways. The IC50 values for various cancer cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

These results indicate a promising anticancer profile for the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination of precursor chromenones. For example, hydrogen peroxide in ethanol with sodium hydroxide can facilitate hydroxylation (as seen in analogous chromenone syntheses) . Fluorination may require specialized agents like Selectfluor® or SF₄ under controlled conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures ensures high purity. Characterization via ¹⁹F NMR and IR spectroscopy is critical to confirm fluorination and hydroxyl group presence .

Q. How can X-ray crystallography be employed to resolve structural ambiguities in fluorinated chromenones?

- Methodological Answer : Single-crystal X-ray diffraction using a MoKα source (λ = 0.71073 Å) at low temperatures (~223 K) minimizes thermal motion artifacts. Software like SHELXL refines structural parameters, with attention to fluorine atom positioning due to their high electron density. For example, monoclinic space groups (e.g., P2₁/c) are common in fluorinated chromenones, as observed in 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one (cell parameters: a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å, β = 106.06°) .

Q. What spectroscopic techniques are essential for characterizing fluorinated chromenones?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Fluorine substituents cause significant deshielding in adjacent protons.

- ¹⁹F NMR : Confirms fluorination patterns and quantifies substituent ratios.

- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) validate functional groups.

- HRMS : Resolves molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or docking studies) predict the reactivity or bioactivity of fluorinated chromenones?

- Methodological Answer : Time-dependent DFT (TD-DFT) evaluates electronic transitions and excited-state intramolecular proton transfer (ESIPT), as demonstrated for 6-amino-2-(2′-hydroxyphenyl)benzoxazole . For docking studies, AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., antimicrobial enzymes), using optimized geometries from Gaussian09 at the B3LYP/6-31G(d) level .

Q. What strategies address contradictions in crystallographic data for fluorinated chromenones?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Use SHELXL's TWIN command for twinned data . For disorder, apply PART instructions and refine occupancy factors. Cross-validate with spectroscopic data; e.g., inconsistent C–F bond lengths in X-ray structures should align with ¹⁹F NMR chemical shifts .

Q. How does fluorination impact the antimicrobial efficacy of chromenone derivatives, and how is this evaluated experimentally?

- Methodological Answer : Fluorine's electronegativity enhances membrane permeability. Assay antimicrobial activity via microbroth dilution (CLSI guidelines): Prepare serial dilutions in Mueller-Hinton broth, inoculate with S. aureus or E. coli, and determine MIC/MBC values. Docking studies against DNA gyrase (PDB: 1KZN) can rationalize activity trends .

Q. What are the challenges in refining high-resolution X-ray data for heavily fluorinated compounds?

- Methodological Answer : Fluorine's strong scattering can cause overfitting. Use SHELXL's restraints (DFIX, SIMU) to stabilize geometry. High-resolution data (<1.0 Å) allows anisotropic refinement of F atoms. For weak data, merge multiple datasets (e.g., using CrysAlisPro) to improve completeness .

Methodological Considerations

- Synthesis : Optimize fluorination steps to avoid side reactions (e.g., defluorination under basic conditions) .

- Crystallography : Low-temperature data collection reduces thermal motion, critical for accurate fluorine positioning .

- Computational Modeling : Validate docking poses with molecular dynamics (MD) simulations (e.g., NAMD) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.